molecular formula C27H26ClN3O3S B2928908 4-(4-Benzylpiperazin-1-yl)-3-(4-chlorobenzenesulfonyl)-6-methoxyquinoline CAS No. 866895-46-7

4-(4-Benzylpiperazin-1-yl)-3-(4-chlorobenzenesulfonyl)-6-methoxyquinoline

Cat. No.: B2928908
CAS No.: 866895-46-7
M. Wt: 508.03
InChI Key: BJVOSUBFWWSLON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Benzylpiperazin-1-yl)-3-(4-chlorobenzenesulfonyl)-6-methoxyquinoline is a useful research compound. Its molecular formula is C27H26ClN3O3S and its molecular weight is 508.03. The purity is usually 95%.
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Scientific Research Applications

Antitumor and Antiproliferative Applications

  • Tubulin Polymerization Inhibition: Certain compounds with structural similarities to the target compound have been identified as potential tubulin polymerization inhibitors. These inhibitors demonstrate promising antiproliferative activity against human cancer cells by disrupting microtubule formation, which leads to G2/M cell cycle arrest in cancerous cells (Minegishi et al., 2015).
  • Anticancer Agent Synthesis: The synthesis and characterization of various quinazoline derivatives have been explored for their diuretic and antihypertensive activities. Some of these derivatives were found to exhibit significant antiproliferative effects, potentially positioning them as candidates for antihypertensive and anticancer therapies (Rahman et al., 2014).

Antimicrobial Studies

  • Antibacterial and Antifungal Activities: Synthesis and evaluation of fluoroquinolone-based compounds and their derivatives have shown effectiveness against a range of bacterial and fungal pathogens. This research area explores the antimicrobial potential of quinoline derivatives, suggesting their utility in developing new antimicrobial agents (Patel & Patel, 2010).

Neuropharmacological Research

  • Serotonin and Adrenoceptor Antagonism: Research into compounds with a structural basis in quinoline derivatives has indicated potential applications in neuropharmacology, specifically targeting serotonin receptors and adrenoceptors to treat disorders such as depression and anxiety. The exploration of these mechanisms may lead to the development of novel antidepressant and anxiolytic drugs (Dekeyne et al., 2012).

Molecular Modelling and Synthesis for Antiproliferative Agents

  • Designing Anti-proliferative Agents: The design and synthesis of 4-anilinoquinazoline derivatives have been explored for their potential as anti-proliferative agents. Molecular docking studies, particularly targeting the epidermal growth factor receptor tyrosine kinase (EGFR-TK), have highlighted the significance of these compounds in developing anticancer therapies (Yassen et al., 2014).

Properties

IUPAC Name

4-(4-benzylpiperazin-1-yl)-3-(4-chlorophenyl)sulfonyl-6-methoxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN3O3S/c1-34-22-9-12-25-24(17-22)27(26(18-29-25)35(32,33)23-10-7-21(28)8-11-23)31-15-13-30(14-16-31)19-20-5-3-2-4-6-20/h2-12,17-18H,13-16,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVOSUBFWWSLON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCN(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.